molecular formula C21H20FN3OS B2633706 2-{[3-(3-FLUOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 899935-06-9

2-{[3-(3-FLUOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2633706
CAS No.: 899935-06-9
M. Wt: 381.47
InChI Key: LZTNOHINVVGCNH-UHFFFAOYSA-N
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Description

The 3-fluorophenyl substituent at position 3 of the spiro ring introduces electron-withdrawing effects, which may modulate electronic interactions with target proteins. A sulfanyl (-S-) linker connects the spiro system to an N-phenylacetamide moiety, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c22-16-8-6-7-15(13-16)19-20(25-21(24-19)11-4-5-12-21)27-14-18(26)23-17-9-2-1-3-10-17/h1-3,6-10,13H,4-5,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTNOHINVVGCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(3-fluorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the diazaspiro intermediate: This step involves the reaction of a suitable precursor with a diazotizing agent to form the diazaspiro intermediate.

    Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorophenyl compound under specific conditions to introduce the fluorophenyl group.

    Formation of the final compound: The final step involves the reaction of the intermediate with phenylacetamide to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom.

    Reduction: Reduction reactions can occur at the diazaspiro moiety.

    Substitution: The fluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the diazaspiro moiety.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.

Industry: In industrial applications, the compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[3-(3-fluorophenyl)-1,4-diazapsiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The fluorophenyl group and diazaspiro moiety are key functional groups that interact with biological targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{[3-(4-Bromophenyl)-1,4-Diazaspiro[4.4]nona-1,3-Dien-2-Yl]Sulfanyl}-N-Phenylacetamide ()

  • Structural Difference : The 3-fluorophenyl group in the target compound is replaced with a 4-bromophenyl substituent.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter hydrophobic interactions and steric hindrance. The 4-position substitution could also affect spatial orientation in binding pockets .

N-(4-Fluorophenyl)-2-{[3-(3-Fluorophenyl)-1,4-Diazaspiro[4.4]nona-1,3-Dien-2-Yl]Sulfanyl}Acetamide ()

  • Structural Difference : The acetamide’s N-phenyl group is substituted with a 4-fluorophenyl.
  • The para-fluoro substitution could influence π-stacking interactions compared to the unsubstituted phenyl in the target compound .

Heterocyclic Core Variations

2-[(5,7-Dimethyl[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Yl)Sulfanyl]-N-Methyl-N-Phenylacetamide ()

  • Structural Difference : The diazaspiro core is replaced with a triazolopyrimidine ring, and the acetamide’s N-phenyl group is methylated.
  • Impact: The triazolopyrimidine system offers distinct hydrogen-bonding and π-π stacking capabilities.

Compounds with Similar Pharmacophoric Elements

TFM-4AS-1 and Cl-4AS-1 ()

  • Structural Difference: These feature an indenoquinoline carboxamide core instead of a spiro system.
  • Impact: The rigid indenoquinoline scaffold may confer higher affinity for hydrophobic binding pockets. Substituents like trifluoromethyl (TFM-4AS-1) or chloro (Cl-4AS-1) highlight how halogen positioning influences activity, analogous to the 3-fluorophenyl group in the target compound .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight Key Features
Target Compound 1,4-Diazaspiro[4.4]nona-1,3-diene 3-Fluorophenyl (spiro), N-phenyl (acetamide) ~423.4 (estimated) Rigid spiro core, fluorinated aromatic moiety
2-{[3-(4-Bromophenyl)-1,4-Diazaspiro[...]acetamide () 1,4-Diazaspiro[4.4]nona-1,3-diene 4-Bromophenyl (spiro) 485.23 Increased steric bulk, bromine’s polarizability
N-(4-Fluorophenyl)-2-{[3-(3-Fluorophenyl)-1,4-Diazaspiro[...]acetamide () 1,4-Diazaspiro[4.4]nona-1,3-diene 3-Fluorophenyl (spiro), 4-fluorophenyl (acetamide) ~441.4 (estimated) Dual fluorination, enhanced lipophilicity
2-[(5,7-Dimethyl[1,2,4]Triazolo[...]acetamide () Triazolopyrimidine 5,7-Dimethyl (core), N-methyl (acetamide) 327.4 Smaller molecular weight, reduced polarity

Research Findings and Implications

  • Spirocyclic vs. Non-Spiro Cores: The diazaspiro system in the target compound likely offers superior conformational control compared to linear heterocycles (e.g., triazolopyrimidine in ), which may translate to higher selectivity in drug design .
  • Halogen Effects : Fluorine’s electronegativity in the target compound may improve binding affinity compared to bulkier halogens like bromine (), though bromine’s polarizability could enhance van der Waals interactions .
  • Biological Assays : While cytotoxicity data for the target compound is absent in the evidence, analogs like those in (tested on Daphnia magna) suggest that sulfanyl-linked acetamides warrant further evaluation for bioactivity .

Biological Activity

2-{[3-(3-Fluorophenyl)-1,4-diazaspir[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS No. 899904-83-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3O2SC_{22}H_{22}FN_{3}O_{2}S, with a molecular weight of 411.5 g/mol. The structure includes a diazaspiro framework which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the fluorophenyl group enhances its pharmacological properties by improving binding affinity and selectivity towards targets.

Antitumor Activity

Research has indicated that compounds similar to 2-{[3-(3-Fluorophenyl)-1,4-diazaspir[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide exhibit potent antitumor effects. For example, studies have shown that related diazaspiro compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes has been documented. For instance, it may act as an inhibitor of class I HDAC isoforms, which are crucial in regulating gene expression related to cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in various cancer cell lines, including those resistant to conventional therapies.
  • In Vivo Efficacy : Animal models treated with similar compounds showed reduced tumor growth and improved survival rates compared to control groups, suggesting strong potential for therapeutic use in oncology .
  • Pharmacokinetics : Research into the pharmacokinetic profiles revealed favorable absorption and distribution characteristics in vivo, indicating potential for effective dosing regimens .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antitumor ActivityPotent inhibition of HDACs leading to apoptosis
Enzyme InhibitionInhibition of class I HDAC isoforms
Cell ViabilitySignificant reduction in cancer cell viability
PharmacokineticsFavorable absorption and distribution

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